molecular formula C12H17NO2S B8278237 Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate

Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate

Cat. No. B8278237
M. Wt: 239.34 g/mol
InChI Key: RDJXUEGITAVGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 1-mercapto-2-methylpropan-2-ylcarbamate

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

benzyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate

InChI

InChI=1S/C12H17NO2S/c1-12(2,9-16)13-11(14)15-8-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H,13,14)

InChI Key

RDJXUEGITAVGFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of S-2-(Benzyloxycarbonylamino)-2-methylpropyl ethanethioate (4.75 g, 16.9 mmol) in methanol (35 mL) was mixed with a 5 N sodium hydroxide solution (3 equiv, 50 mL, 50.7 mmol) and stirred at RT for 15 min. TLC (20% ethyl acetate in hexanes) analysis of reaction mixture indicated all the starting material was consumed. The organic solvent was removed under reduced pressure and the resulting aqueous solution was made acidic (˜pH 3) with 6 N HCl (9 mL) while cooled in an ice bath. The aqueous suspension was extracted with ethyl acetate (3×100 mL) and the combined organic layer dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give benzyl 1-mercapto-2-methylpropan-2-ylcarbamate as a pale yellow oil, 4.6 g. This material was used without any further purification.
Name
S-2-(Benzyloxycarbonylamino)-2-methylpropyl ethanethioate
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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